

# Spectroscopic and Spectrometric Characterization of Boc- $\beta$ -t-Butyl-D-alanine: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-beta-t-butyl-d-alanine*

Cat. No.: *B558474*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for N-tert-butoxycarbonyl- $\beta$ -tert-butyl-D-alanine (Boc- $\beta$ -t-butyl-D-alanine). This protected amino acid is a valuable building block in peptide synthesis and drug discovery, necessitating a thorough understanding of its analytical characterization. This document presents key spectral data in a structured format, details relevant experimental protocols, and illustrates the analytical workflow.

## Physicochemical Properties

Property	Value
Synonyms	Boc- $\beta$ -tBu-D-Ala-OH, Boc-D-neopentylglycine
Molecular Formula	C <sub>12</sub> H <sub>23</sub> NO <sub>4</sub>
Molecular Weight	245.32 g/mol
Appearance	White to off-white powder
Chirality	D-enantiomer

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For Boc- $\beta$ -t-butyl-D-alanine,  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide characteristic signals corresponding to the protons and carbons in the molecule. While specific spectral data for the D-enantiomer is not widely published, the NMR spectra for enantiomers are identical. The following tables summarize the expected chemical shifts.

## $^1\text{H}$ NMR Spectral Data

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~1.45	singlet	9H
-CH <sub>2</sub> -C(CH <sub>3</sub> ) <sub>3</sub>	~1.60 - 1.80	multiplet	2H
-CH(NH)-	~4.20 - 4.40	multiplet	1H
-NH-	~5.00 - 5.20	doublet	1H
-C(CH <sub>3</sub> ) <sub>3</sub> (t-butyl)	~0.95	singlet	9H
-COOH	~10.0 - 12.0	broad singlet	1H

## $^{13}\text{C}$ NMR Spectral Data

Carbons	Chemical Shift ( $\delta$ , ppm)
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~28.3
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~80.0
-C(CH <sub>3</sub> ) <sub>3</sub> (t-butyl)	~30.5
-C(CH <sub>3</sub> ) <sub>3</sub> (t-butyl)	~31.0
-CH <sub>2</sub> -	~45.0
-CH(NH)-	~52.0
C=O (Boc)	~155.5
C=O (acid)	~175.0

## Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule, confirming its molecular weight and elemental composition.

Ion	Expected $m/z$
$[M+H]^+$	246.1705
$[M+Na]^+$	268.1525
$[M-H]^-$	244.1549

## Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are generalized protocols for obtaining NMR and mass spectrometry data for Boc-protected amino acids.

### NMR Spectroscopy Protocol

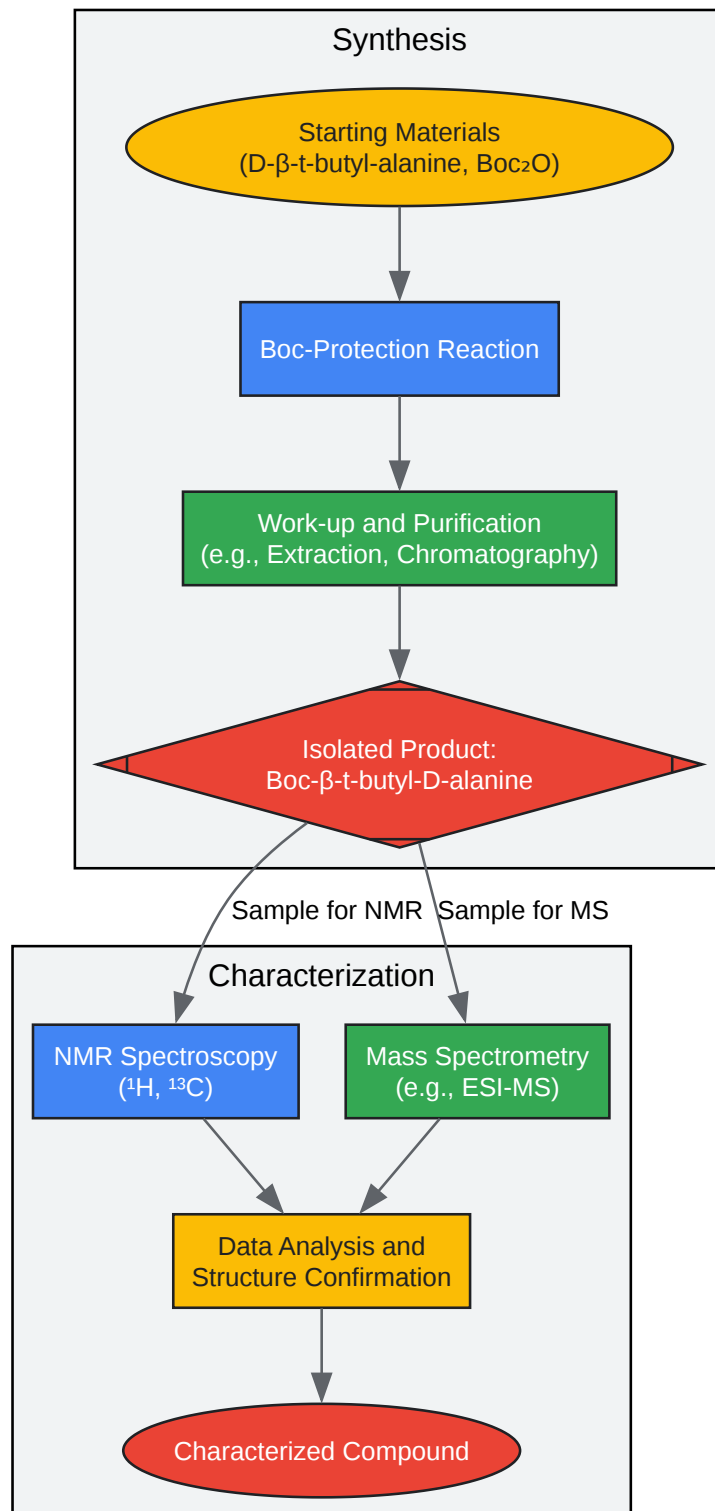
- Sample Preparation:** Dissolve approximately 5-10 mg of Boc- $\beta$ -t-butyl-D-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d ( $CDCl_3$ ) or Dimethyl sulfoxide- $d_6$  ( $DMSO-d_6$ )).<sup>[1]</sup> The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.
- Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
- Data Acquisition:** Transfer the solution to a clean NMR tube. Acquire the  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz or higher for  $^1H$  NMR).<sup>[2]</sup>
- Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1H$  NMR spectrum to determine the relative number of protons.

## Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- **Sample Preparation:** Prepare a dilute solution of Boc- $\beta$ -t-butyl-D-alanine (typically 1-10  $\mu\text{g/mL}$ ) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- **Instrumentation:** Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- **Data Acquisition:** Acquire the mass spectrum in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.
- **Data Analysis:** Analyze the resulting spectrum to identify the molecular ion peak and other characteristic fragment ions. Compare the measured  $m/z$  values with the calculated theoretical values to confirm the elemental composition.

## Analytical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of Boc- $\beta$ -t-butyl-D-alanine.

Workflow for Synthesis and Characterization of Boc- $\beta$ -t-butyl-D-alanine[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis and subsequent analytical characterization of Boc- $\beta$ -t-butyl-D-alanine.

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## References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
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